molecular formula C8H7F3N2O2 B13435872 2-Amino-4-(trifluoromethyl)pyridine-6-acetic acid

2-Amino-4-(trifluoromethyl)pyridine-6-acetic acid

Cat. No.: B13435872
M. Wt: 220.15 g/mol
InChI Key: DLUYSPGKMUQOMN-UHFFFAOYSA-N
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Description

2-Amino-4-(trifluoromethyl)pyridine-6-acetic acid is a fluorinated organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an amino group at the 2-position, a trifluoromethyl group at the 4-position, and an acetic acid moiety at the 6-position of the pyridine ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(trifluoromethyl)pyridine-6-acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-4-(trifluoromethyl)pyridine with acetamidine hydrochloride in the presence of a base such as sodium hydroxide (NaOH) and a solvent like dimethyl sulfoxide (DMSO) . The reaction typically proceeds under mild conditions, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(trifluoromethyl)pyridine-6-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

2-Amino-4-(trifluoromethyl)pyridine-6-acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(trifluoromethyl)pyridine-6-acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(trifluoromethyl)pyridine
  • 2-Hydroxy-4-(trifluoromethyl)pyridine
  • 4-(Difluoromethyl)pyridine
  • 2-Bromo-4-(trifluoromethyl)pyridine

Uniqueness

Compared to similar compounds, 2-Amino-4-(trifluoromethyl)pyridine-6-acetic acid is unique due to the presence of both an amino group and an acetic acid moiety on the pyridine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.15 g/mol

IUPAC Name

2-[6-amino-4-(trifluoromethyl)pyridin-2-yl]acetic acid

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)4-1-5(3-7(14)15)13-6(12)2-4/h1-2H,3H2,(H2,12,13)(H,14,15)

InChI Key

DLUYSPGKMUQOMN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CC(=O)O)N)C(F)(F)F

Origin of Product

United States

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